molecular formula C13H16O4S B077059 Diethyl(phenylsulfanyl)propanedioate CAS No. 14064-08-5

Diethyl(phenylsulfanyl)propanedioate

Cat. No.: B077059
CAS No.: 14064-08-5
M. Wt: 268.33 g/mol
InChI Key: CTRLRNRJBJRETO-UHFFFAOYSA-N
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Description

Diethyl(phenylsulfanyl)propanedioate is a malonate-derived ester characterized by a central propanedioate backbone substituted with ethyl ester groups and a phenylsulfanyl (C₆H₅S-) moiety. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving diethyl malonate and sulfanyl-containing reagents. Its structural features, including the electron-withdrawing ester groups and sulfur-based substituent, make it a versatile intermediate in organic synthesis, particularly in cycloadditions and heterocyclic compound preparations .

Properties

CAS No.

14064-08-5

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

diethyl 2-phenylsulfanylpropanedioate

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

CTRLRNRJBJRETO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC1=CC=CC=C1

Other CAS No.

14064-08-5

Synonyms

diethyl 2-phenylsulfanylpropanedioate

Origin of Product

United States

Comparison with Similar Compounds

Diethyl 2,2-bis(5-phenylsulfanylpentyl)propanedioate (Compound 24)

  • Structure : Features two 5-phenylsulfanylpentyl chains symmetrically attached to the central malonate carbon.
  • Synthesis : Prepared from diethyl malonate and 5-bromo-1-phenylsulfanylpentane, yielding 61% after purification .
  • Key Data :
    • 1H NMR : δ 1.13–1.86 (multiple alkyl chain protons), 2.89 (t, J = 7.1 Hz, CH₂ adjacent to sulfur) .
  • Applications : Used in intramolecular [4 + 2] cycloadditions to construct bicyclic frameworks, demonstrating enhanced reactivity due to sulfur’s electron-deficient nature .

Comparison : Unlike Diethyl(phenylsulfanyl)propanedioate, Compound 24 has extended alkyl chains, which increase steric bulk but reduce solubility in polar solvents. The bis-substitution also alters electronic effects, favoring cycloaddition pathways over nucleophilic substitutions.

Diethyl 2-(methylamino)propanedioate

  • Structure: Substituted with a methylamino (-NHCH₃) group instead of phenylsulfanyl.
  • Synthesis: Derived via hydrogenolysis of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C catalyst under H₂ pressure .
  • Key Data :
    • 1H NMR : δ 2.46 (s, NCH₃), 4.16 (s, CHCOOCH₂CH₃), 4.25 (q, J = 7.0 Hz, ester CH₂) .
  • Applications: Serves as a precursor for hydantoins and amino acid analogs due to its nucleophilic amino group .

Comparison: The methylamino group introduces basicity and nucleophilicity, contrasting with the phenylsulfanyl group’s thioether-like stability. This compound is more reactive in condensation reactions but less stable under oxidative conditions.

1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (CAS 1373232-81-5)

  • Structure: Contains a dimethyl ester and a phenyl ring substituted with amino and methylsulfonyl (-SO₂CH₃) groups.
  • Key Features : The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in aqueous media .
  • Applications: Potential use in pharmaceuticals due to its sulfonamide-like properties, which are absent in Diethyl(phenylsulfanyl)propanedioate .

Comparison : The methylsulfonyl substituent confers distinct electronic and steric properties, favoring interactions with biological targets over synthetic applications.

Diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate

  • Structure: Features a quinoline ring system conjugated to the malonate backbone via a methylidene group.
  • Synthesis : Yield and method unspecified, but characterized by GHS-compliant safety data .
  • Applications: Likely employed in antimalarial or antimicrobial agent research due to the quinoline moiety’s bioactivity .

Comparison: The quinoline substituent introduces aromaticity and planar rigidity, enabling π-π stacking interactions absent in sulfur-substituted analogs.

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